molecular formula C16H21N3O B5874423 N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide

N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide

Cat. No.: B5874423
M. Wt: 271.36 g/mol
InChI Key: BECFASHDCFROAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide, also known as ABT-888, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP). It has gained significant attention in the scientific community due to its potential application in cancer treatment.

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide involves the inhibition of PARP, which plays a crucial role in DNA repair. PARP inhibition leads to the accumulation of DNA damage, which can be lethal to cancer cells. This compound also enhances the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, by preventing the repair of DNA damage.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, as it targets the DNA repair pathway, which is often upregulated in cancer cells. It has also been shown to have a synergistic effect with DNA-damaging agents, leading to increased cancer cell death. However, this compound can also cause toxicity in normal cells, which limits its clinical application.

Advantages and Limitations for Lab Experiments

N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has several advantages for lab experiments, including its potent PARP inhibitory activity, high specificity for cancer cells, and ability to sensitize cancer cells to DNA-damaging agents. However, its limitations include its potential toxicity to normal cells and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for research on N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide, including the development of more potent and selective PARP inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other targeted agents. Additionally, the application of this compound in other diseases, such as neurodegenerative disorders, is an area of active research.
In conclusion, this compound is a promising PARP inhibitor with potential application in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include the development of more potent and selective PARP inhibitors and the investigation of combination therapies with other targeted agents.

Synthesis Methods

The synthesis of N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide involves the reaction of 1-ethyl-1H-benzimidazole-2-carboxylic acid with cyclohexylamine, followed by N-carboxylation using 2-chloro-N-(2-methoxyethyl)acetamide. The resulting product is then treated with triethylamine and purified to obtain this compound in high yield and purity.

Scientific Research Applications

N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has been extensively studied for its potential application in cancer treatment. PARP is an enzyme involved in DNA repair, and its inhibition by this compound can lead to the accumulation of DNA damage and ultimately cell death. This compound has shown promising results in preclinical and clinical studies as a sensitizing agent for chemotherapy and radiation therapy in various types of cancer, including breast, ovarian, and lung cancer.

Properties

IUPAC Name

N-(1-ethylbenzimidazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-2-19-14-11-7-6-10-13(14)17-16(19)18-15(20)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECFASHDCFROAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.